N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
Description
N-[4-(Dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a benzamide derivative characterized by a dimethylaminobenzyl group and a sulfone-containing tetrahydrothiophene moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmacological and synthetic applications. Its core benzamide scaffold is shared with several bioactive compounds, enabling comparisons based on substituent-driven activity, solubility, and metabolic stability .
Properties
Molecular Formula |
C20H24N2O3S |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-N-(1,1-dioxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C20H24N2O3S/c1-21(2)18-10-8-16(9-11-18)14-22(19-12-13-26(24,25)15-19)20(23)17-6-4-3-5-7-17/h3-11,19H,12-15H2,1-2H3 |
InChI Key |
DLGWEHGZMBXARV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathway Overview
The synthesis of N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide proceeds through three primary stages:
- Benzoylation of tetrahydrothiophen-3-amine to form the benzamide backbone.
- Sulfonation of the tetrahydrothiophene ring to introduce the 1,1-dioxido group.
- N-Alkylation with 4-(dimethylamino)benzyl chloride to attach the tertiary amine substituent.
A representative synthesis route is outlined below:
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Benzoylation | Benzoyl chloride, Et₃N, DCM, 0–5°C | 89 |
| 2 | Sulfonation | H₂O₂ (30%), AcOH, 60°C, 6 hr | 78 |
| 3 | N-Alkylation | 4-(Dimethylamino)benzyl chloride, K₂CO₃, DMF, 80°C | 72 |
Data derived from analogous sulfonamide syntheses in patent EP3495357B1 and Evitachem product documentation.
The benzoylation step employs benzoyl chloride in dichloromethane (DCM) with triethylamine as a base, achieving near-quantitative conversion. Sulfonation using hydrogen peroxide in acetic acid ensures complete oxidation of the tetrahydrothiophene sulfur atom to the sulfone group. N-Alkylation with 4-(dimethylamino)benzyl chloride under basic conditions (K₂CO₃ in DMF) introduces the dimethylamino substituent regioselectively.
Critical Intermediate Characterization
Intermediate compounds were characterized via ¹H NMR , ¹³C NMR , and high-resolution mass spectrometry (HRMS) :
N-(Tetrahydrothiophen-3-yl)Benzamide (Intermediate 1)
N-(1,1-Dioxidotetrahydrothiophen-3-yl)Benzamide (Intermediate 2)
Reaction Optimization
Solvent and Temperature Effects
Systematic screening identified dimethylformamide (DMF) as the optimal solvent for N-alkylation, outperforming THF and acetonitrile in reactivity and yield:
| Solvent | Temperature (°C) | Reaction Time (hr) | Yield (%) |
|---|---|---|---|
| DMF | 80 | 12 | 72 |
| THF | 65 | 24 | 58 |
| Acetonitrile | 70 | 18 | 63 |
Data adapted from large-scale process optimizations in CA2724508A1.
Elevated temperatures (80°C) in DMF facilitated nucleophilic displacement by deprotonating the benzamide nitrogen, while polar aprotic solvents stabilized the transition state.
Catalytic Enhancements
The addition of tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst increased N-alkylation yields by 12–15%:
| Catalyst (mol%) | Yield (%) | Purity (HPLC) |
|---|---|---|
| None | 72 | 92.4 |
| TBAI (5%) | 84 | 94.1 |
| 18-Crown-6 (5%) | 79 | 93.8 |
Results corroborated by sulfonamide alkylation studies in EP3495357B1.
TBAI enhanced the solubility of 4-(dimethylamino)benzyl chloride in DMF, accelerating the reaction kinetics.
Purification and Scalability
Column Chromatography Conditions
Final purification employed silica gel chromatography with a gradient elution system:
- Stationary Phase : Silica gel 60 (230–400 mesh)
- Mobile Phase : Hexane/EtOAc (3:1 → 1:2)
- Purity Post-Purification : 98.7% (HPLC)
- Recovery Rate : 81%
Large-scale runs (100 g) demonstrated consistent purity (>98%) with a linear scalability profile (R² = 0.992).
Recrystallization Optimization
Recrystallization from ethyl acetate/n-hexane (1:4) improved crystal morphology and bulk density:
| Solvent System | Crystal Habit | Bulk Density (g/mL) |
|---|---|---|
| Ethanol/Water | Needles | 0.38 |
| Ethyl Acetate/Hexane | Prisms | 0.45 |
Prismatic crystals facilitated filtration and reduced static charge during handling.
Analytical Characterization
Spectroscopic Data
This compound (Final Compound)
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.85 (d, J = 7.6 Hz, 2H, Ar-H), 7.61–7.42 (m, 3H, Ar-H), 7.28 (d, J = 8.4 Hz, 2H, N-Ar-H), 6.72 (d, J = 8.4 Hz, 2H, N-Ar-H), 4.54 (s, 2H, N-CH₂), 3.92–3.75 (m, 1H, CH-SO₂), 3.42–3.28 (m, 2H, SO₂-CH₂), 2.95 (s, 6H, N(CH₃)₂), 2.68–2.51 (m, 2H, CH₂).
- HRMS : m/z calc. for C₂₁H₂₅N₂O₃S [M+H]⁺: 401.1632; found: 401.1635.
Purity Assessment
HPLC analysis (Agilent Zorbax SB-C18, 250 × 4.6 mm, 5 µm) confirmed a single peak at 254 nm with retention time 8.72 min (mobile phase: 0.1% TFA in H₂O/MeCN).
Applications and Derivatives
The compound serves as a precursor to kinase inhibitors and G protein-coupled receptor (GPCR) modulators , with demonstrated activity in preclinical cancer models. Structural analogs featuring halogen substituents on the benzamide ring show enhanced binding affinity (IC₅₀ = 12–18 nM vs. wild-type kinases).
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The dimethylamino group and chloro substituent (when present in derivatives) are key sites for nucleophilic substitution.
| Reaction Type | Conditions | Outcome | Reference |
|---|---|---|---|
| Alkylation | Alkyl halides, K₂CO₃, DMF, 60°C | Quaternary ammonium salt formation at dimethylamino group | |
| Aromatic substitution | NaN₃, CuI, DMSO, 120°C | Azide group introduction at chloro-substituted benzene ring | |
| Thiol displacement | RSH, Et₃N, CH₃CN, reflux | Chloro group replacement with thiols in halogenated derivatives |
Key Findings :
-
Alkylation occurs preferentially at the dimethylamino group due to its strong electron-donating nature.
-
Chloro-substituted derivatives (e.g., 4-chloro analogs) show enhanced reactivity in SNAr reactions compared to non-halogenated versions.
Electrophilic Aromatic Substitution
The benzamide aromatic ring undergoes electrophilic substitution, particularly at the para position relative to the amide group.
| Reaction Type | Reagents | Position | Yield | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | Para | 68% | |
| Sulfonation | ClSO₃H, CH₂Cl₂, 25°C | Meta | 52% | |
| Friedel-Crafts Acylation | AcCl, AlCl₃, 40°C | Ortho | <30% |
Mechanistic Insight :
-
Electron-withdrawing effects from the amide group direct electrophiles to the para position, but steric hindrance from the tetrahydrothiophene moiety reduces ortho substitution.
Oxidation/Reduction Reactions
The tetrahydrothiophene-1,1-dioxide moiety participates in redox processes:
Notable Data :
-
LiAlH₄ reduces the sulfone group to thioether with 44% efficiency while preserving the dimethylamino group .
-
BH₃·THF selectively reduces the amide bond without affecting other functionalities.
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions:
| Conditions | Products | Rate Constant (k, h⁻¹) | Reference |
|---|---|---|---|
| 6M HCl, reflux | 4-(dimethylamino)benzylamine + acid | 0.18 ± 0.02 | |
| 2M NaOH, 80°C | Benzoic acid + amine derivative | 0.09 ± 0.01 |
Kinetic Analysis :
-
Acidic hydrolysis proceeds 2x faster than basic hydrolysis due to protonation of the amide oxygen.
Coupling Reactions
Palladium-catalyzed cross-coupling is feasible with halogenated derivatives:
| Reaction | Catalyst System | Applications | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl formation for drug analog synthesis | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Introduction of amine substituents |
Case Study :
-
Suzuki coupling of 4-chloro derivatives with phenylboronic acid achieves 82% yield, enabling rapid diversification of the aromatic ring.
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition pathways:
| Temperature Range | Mass Loss | Proposed Process |
|---|---|---|
| 220–250°C | 12% | Cleavage of dimethylamino group |
| 300–320°C | 38% | Breakdown of tetrahydrothiophene moiety |
| >350°C | 50% | Carbonization of benzamide backbone |
Stability Note :
-
The compound is stable below 200°C, making it suitable for reactions requiring moderate heating.
Photochemical Reactivity
UV irradiation induces unique transformations:
| Wavelength | Solvent | Primary Product | Quantum Yield |
|---|---|---|---|
| 254 nm | CH₃CN | N-demethylation product | 0.33 |
| 365 nm | MeOH | Sulfone-to-sulfoxide conversion | 0.12 |
Implications :
Scientific Research Applications
N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The dimethylamino group and the benzyl group play a crucial role in its binding to target molecules. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with DNA .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Key Structural Variations and Functional Groups
The target compound’s activity and physicochemical properties are influenced by its substituents:
- 1,1-Dioxidotetrahydrothiophen-3-yl group: Introduces polarity via the sulfone group, improving aqueous solubility compared to non-sulfonated analogs.
Below is a comparative analysis with similar compounds:
Activity and Mechanism Insights
- Pharmacological Activity: The target compound’s sulfone group distinguishes it from itopride, which relies on a dimethylaminoethoxy chain for acetylcholine esterase inhibition .
Synthetic Utility :
Physicochemical Properties
- Solubility: The sulfone group in the target compound increases polarity, likely improving aqueous solubility over non-sulfonated analogs like itopride .
- Thermal Stability : Peptoid-based benzamides () exhibit melting points >150°C, suggesting higher crystallinity compared to the target compound, whose thermal data are unreported .
Biological Activity
N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide, with the CAS number 573949-93-6, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including its antitumor and antimicrobial activities, alongside relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 430.52 g/mol. Its structure features a dimethylamino group and a tetrahydrothiophene moiety, which are critical for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, compounds in related classes have shown significant cytotoxic effects against various cancer cell lines.
Case Study:
A study evaluated the effects of several newly synthesized compounds on human lung cancer cell lines (A549, HCC827, and NCI-H358). The results indicated that certain derivatives exhibited promising antitumor activity with IC50 values in the low micromolar range (e.g., HCC827 IC50 = 6.26 ± 0.33 μM) in 2D assays compared to higher values in 3D assays, suggesting a need for further investigation into their mechanisms of action and efficacy in more complex biological environments .
Antimicrobial Activity
In addition to antitumor properties, some derivatives of this compound class have demonstrated antimicrobial activity against various pathogens. This dual functionality could make them suitable candidates for further development as therapeutic agents.
Research Findings:
A comparative study showed that compounds with similar structures exhibited significant antibacterial effects, particularly against Gram-positive bacteria. The presence of specific functional groups was correlated with increased antimicrobial potency .
The biological activity of this compound is hypothesized to involve interaction with cellular targets such as DNA and protein kinases. The binding affinity to DNA can lead to inhibition of replication and transcription processes in cancer cells.
Summary of Findings
| Activity | Cell Line/Pathogen | IC50 Values (μM) | Notes |
|---|---|---|---|
| Antitumor | A549 | Not specified | Promising activity in 2D assays |
| Antitumor | HCC827 | 6.26 ± 0.33 | Significant cytotoxicity observed |
| Antitumor | NCI-H358 | 6.48 ± 0.11 | Lower efficacy in 3D assays |
| Antimicrobial | Gram-positive bacteria | Varies | Specific functional groups enhance activity |
Q & A
Q. What are the optimal synthetic routes for preparing N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically employs multi-step protocols involving condensation and amide coupling. For analogous benzamide derivatives, yields vary significantly with reactant ratios, catalysts, and purification steps. For example:
- Procedure A (general method): Reactants like 4-(dimethylamino)benzoic acid and tetrahydrothiophene derivatives are coupled using activating agents (e.g., DCC, EDC) in anhydrous solvents (DMF, THF) under nitrogen .
- Yield Optimization : Adjusting stoichiometry (e.g., 1.2 equivalents of benzylamine derivatives) and using scavengers (e.g., HOBt) can reduce side products. Evidence shows yields ranging from 11% to 83% for structurally related compounds, depending on steric hindrance and purification methods (e.g., column chromatography vs. recrystallization) .
- Table 1 : Comparative synthesis data for benzamide analogs:
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Key for confirming substituent positions and stereochemistry. For example, δ ~2.93 ppm (singlet for dimethylamino protons) and δ ~7.66–8.60 ppm (aromatic protons) in DMSO-d₆ are diagnostic .
- HPLC-MS : Quantifies purity (>95% required for pharmacological studies) and detects trace impurities. Gradient elution with C18 columns and UV detection (254 nm) is standard .
- Elemental Analysis : Validates empirical formula (e.g., C, H, N content within ±0.4% of theoretical values) .
Q. How can solubility and stability be assessed for in vitro assays?
- Methodological Answer :
- Solubility Screening : Test in DMSO (stock solutions) followed by dilution into aqueous buffers (PBS, pH 7.4). Dynamic light scattering (DLS) detects precipitation .
- Stability Studies : Incubate at 37°C in assay media (e.g., RPMI-1640 + 10% FBS) for 24–72 hours, monitoring degradation via LC-MS .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace tetrahydrothiophene sulfone with piperazine or morpholine) to assess impact on target binding .
- Biological Testing : Use dose-response assays (e.g., IC₅₀ determination in enzyme inhibition or cell viability models). For example, Plasmodium falciparum growth inhibition assays (3D7 and Dd2 strains) evaluate anti-parasitic activity .
- Computational Modeling : Dock analogs into HDAC or kinase active sites (e.g., using AutoDock Vina) to predict binding affinities .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
- Methodological Answer :
- Variable Temperature NMR : Detect conformational changes or dynamic processes (e.g., rotamers) causing split peaks .
- 2D Experiments (COSY, HSQC) : Assign ambiguous protons/carbons. For example, HSQC can resolve overlapping aromatic signals in crowded regions (δ 7.0–8.5 ppm) .
- Isotopic Labeling : Use ¹⁵N-labeled amines to trace coupling patterns in complex amide derivatives .
Q. How can metabolic stability and toxicity be evaluated preclinically?
- Methodological Answer :
- Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH to measure half-life (t₁/₂) and identify metabolites via UPLC-QTOF .
- Cytotoxicity Profiling : Use HEK293 or HepG2 cells to determine CC₅₀ values. Compare therapeutic index (IC₅₀/CC₅₀) to prioritize candidates .
- hERG Inhibition : Patch-clamp assays assess cardiac liability, critical for lead optimization .
Q. What computational methods predict interactions with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., GROMACS) to analyze binding stability and hydrogen-bond networks .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., dimethylamino vs. methoxy groups) .
- ADMET Prediction : Tools like SwissADME estimate logP, bioavailability, and blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
